molecular formula C21H57AlSi6 B14271826 (Alumanetriyltrimethanetriyl)hexakis(trimethylsilane) CAS No. 127933-00-0

(Alumanetriyltrimethanetriyl)hexakis(trimethylsilane)

Katalognummer: B14271826
CAS-Nummer: 127933-00-0
Molekulargewicht: 505.2 g/mol
InChI-Schlüssel: TXCWAGRPWGLRJH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(Alumanetriyltrimethanetriyl)hexakis(trimethylsilane): is a complex organosilicon compound characterized by its unique structure, which includes multiple trimethylsilane groups attached to a central alumanetriyltrimethanetriyl core. This compound is notable for its stability and reactivity, making it a valuable substance in various scientific and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (Alumanetriyltrimethanetriyl)hexakis(trimethylsilane) typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the alumanetriyltrimethanetriyl core. This can be achieved through the reaction of aluminum chloride with a suitable methanetriyl precursor under controlled conditions.

    Attachment of Trimethylsilane Groups: The next step involves the introduction of trimethylsilane groups. This is usually done by reacting the alumanetriyltrimethanetriyl core with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an inert atmosphere to prevent oxidation.

Industrial Production Methods

On an industrial scale, the production of (Alumanetriyltrimethanetriyl)hexakis(trimethylsilane) follows similar principles but with optimizations for large-scale synthesis. This includes:

    Batch Reactors: Using batch reactors to control the reaction conditions precisely.

    Purification: Employing distillation or crystallization techniques to purify the final product.

    Safety Measures: Implementing safety protocols to handle the reactive intermediates and by-products.

Analyse Chemischer Reaktionen

Types of Reactions

(Alumanetriyltrimethanetriyl)hexakis(trimethylsilane): undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or ozone, leading to the formation of silanol groups.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the cleavage of silicon-oxygen bonds.

    Substitution: The trimethylsilane groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, ozone; typically carried out at low temperatures to control the reaction rate.

    Reduction: Lithium aluminum hydride; performed under anhydrous conditions to prevent hydrolysis.

    Substitution: Nucleophiles such as halides or alkoxides; reactions are often catalyzed by Lewis acids.

Major Products Formed

    Oxidation: Formation of silanol and siloxane derivatives.

    Reduction: Generation of simpler organosilicon compounds.

    Substitution: Production of various substituted organosilicon compounds with different functional groups.

Wissenschaftliche Forschungsanwendungen

(Alumanetriyltrimethanetriyl)hexakis(trimethylsilane): has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of advanced organosilicon compounds and materials.

    Biology: Employed in the development of biocompatible materials for medical implants and drug delivery systems.

    Medicine: Investigated for its potential in creating novel pharmaceuticals and diagnostic agents.

    Industry: Utilized in the production of high-performance coatings, adhesives, and sealants due to its stability and reactivity.

Wirkmechanismus

The mechanism by which (Alumanetriyltrimethanetriyl)hexakis(trimethylsilane) exerts its effects involves:

    Molecular Targets: The compound interacts with various molecular targets, including enzymes and receptors, through its reactive silicon centers.

    Pathways Involved: It participates in pathways related to silicon metabolism and organosilicon chemistry, influencing the formation and breakdown of silicon-containing compounds.

Vergleich Mit ähnlichen Verbindungen

(Alumanetriyltrimethanetriyl)hexakis(trimethylsilane): can be compared with other similar organosilicon compounds, such as:

Uniqueness

    Structural Complexity: is unique due to its complex structure, which provides multiple reactive sites.

    Reactivity: Its reactivity is higher compared to simpler organosilicon compounds, making it more versatile in various applications.

List of Similar Compounds

  • Trimethylsilane
  • Hexamethyldisilane
  • Tetramethylsilane
  • Dimethylsilane

(Alumanetriyltrimethanetriyl)hexakis(trimethylsilane) , covering its synthesis, reactions, applications, and comparisons with similar compounds

Eigenschaften

CAS-Nummer

127933-00-0

Molekularformel

C21H57AlSi6

Molekulargewicht

505.2 g/mol

IUPAC-Name

[bis[bis(trimethylsilyl)methyl]alumanyl-trimethylsilylmethyl]-trimethylsilane

InChI

InChI=1S/3C7H19Si2.Al/c3*1-8(2,3)7-9(4,5)6;/h3*7H,1-6H3;

InChI-Schlüssel

TXCWAGRPWGLRJH-UHFFFAOYSA-N

Kanonische SMILES

C[Si](C)(C)C([Al](C([Si](C)(C)C)[Si](C)(C)C)C([Si](C)(C)C)[Si](C)(C)C)[Si](C)(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.